Cas no 1806133-87-8 (4-Hydroxy-5-nitro-3-(trifluoromethoxy)pyridine-2-carboxaldehyde)
4-Hydroxy-5-nitro-3-(trifluoromethoxy)pyridine-2-carboxaldehyde Chemical and Physical Properties
Names and Identifiers
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- 4-Hydroxy-5-nitro-3-(trifluoromethoxy)pyridine-2-carboxaldehyde
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- Inchi: 1S/C7H3F3N2O5/c8-7(9,10)17-6-3(2-13)11-1-4(5(6)14)12(15)16/h1-2H,(H,11,14)
- InChI Key: ADZQVTGRXOAKEY-UHFFFAOYSA-N
- SMILES: FC(OC1C(C(=CNC=1C=O)[N+](=O)[O-])=O)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 445
- XLogP3: 1.2
- Topological Polar Surface Area: 101
4-Hydroxy-5-nitro-3-(trifluoromethoxy)pyridine-2-carboxaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029094452-1g |
4-Hydroxy-5-nitro-3-(trifluoromethoxy)pyridine-2-carboxaldehyde |
1806133-87-8 | 97% | 1g |
$1,519.80 | 2022-04-01 |
4-Hydroxy-5-nitro-3-(trifluoromethoxy)pyridine-2-carboxaldehyde Related Literature
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
Additional information on 4-Hydroxy-5-nitro-3-(trifluoromethoxy)pyridine-2-carboxaldehyde
4-Hydroxy-5-nitro-3-(trifluoromethoxy)pyridine-2-carboxaldehyde (CAS No. 1806133-87-8): A Versatile Intermediate in Modern Pharmaceutical Synthesis
4-Hydroxy-5-nitro-3-(trifluoromethoxy)pyridine-2-carboxaldehyde, identified by its CAS number 1806133-87-8, is a compound of significant interest in the field of pharmaceutical chemistry. Its unique structural features, comprising a pyridine core substituted with hydroxyl, nitro, and trifluoromethoxy groups, as well as an aldehyde functional group at the 2-position, make it a valuable intermediate in the synthesis of various biologically active molecules.
The compound's molecular structure imparts distinct chemical properties that facilitate its utility in synthetic pathways. The presence of the aldehyde group allows for further functionalization via condensation reactions, such as Schiff base formation, while the nitro and hydroxyl groups can undergo reduction or oxidation transformations, respectively. Additionally, the electron-withdrawing nature of the trifluoromethoxy group enhances the reactivity of the pyridine ring, making it a versatile scaffold for medicinal chemists.
In recent years, there has been growing interest in developing novel therapeutic agents targeting various diseases, including cancer and infectious disorders. The 4-Hydroxy-5-nitro-3-(trifluoromethoxy)pyridine-2-carboxaldehyde has emerged as a key building block in the synthesis of small-molecule inhibitors that modulate critical biological pathways. For instance, studies have demonstrated its role in generating pyridine-based scaffolds that exhibit potent activity against kinases and other enzymes implicated in tumor progression.
One notable application of this compound is in the development of antiviral agents. TheCAS no. 1806133-87-8-labeled intermediate has been utilized to construct analogs with enhanced efficacy against viral proteases and polymerases. Recent research published in leading journals highlights its incorporation into peptidomimetics designed to inhibit the replication of RNA viruses, showcasing its potential as a pharmacophore in antiviral drug discovery.
The trifluoromethoxy substituent is particularly noteworthy for its ability to modulate metabolic stability and binding affinity. In drug design, fluorinated aromatic moieties are frequently employed to improve pharmacokinetic profiles, and the4-Hydroxy-5-nitro-3-(trifluoromethoxy)pyridine-2-carboxaldehyde exemplifies this trend. Its structural motif has been leveraged to create derivatives with improved solubility and reduced susceptibility to enzymatic degradation.
Furthermore, theCAS no. 1806133-87-8-referenced compound serves as a precursor in synthesizing heterocyclic compounds with potential neuroprotective properties. Researchers have explored its transformation into pyridine-based ligands that interact with neurotransmitter receptors, suggesting applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. The nitro group's redox-active nature allows for dynamic tuning of receptor binding affinities, making this scaffold particularly adaptable for medicinal optimization.
The aldehyde functionality at the 2-position of the pyridine ring provides a handle for further derivatization via nucleophilic addition reactions. This feature has been exploited in generating diverse libraries of compounds for high-throughput screening (HTS) campaigns. By systematically modifying substituents around the core4-Hydroxy-5-nitro-3-(trifluoromethoxy)pyridine-2-carboxaldehyde, researchers have identified novel scaffolds with inhibitory activity against bacterial enzymes and fungal pathogens.
In conclusion, theCAS no. 1806133-87-8-delineated compound represents a cornerstone intermediate in contemporary pharmaceutical synthesis. Its structural versatility and functional reactivity enable its use across multiple therapeutic areas, from oncology to antiviral therapies. As synthetic methodologies continue to advance, this4-Hydroxy-5-nitro-3-(trifluoromethoxy)pyridine-2-carboxaldehyde will undoubtedly remain a critical component in drug discovery pipelines worldwide.
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